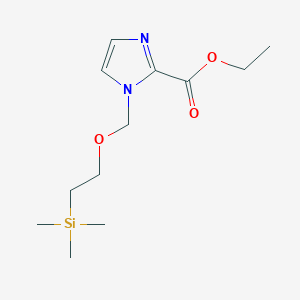

ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

The compound’s structure comprises a five-membered imidazole ring substituted at the 1-position with a SEM group and at the 2-position with an ethyl carboxylate (Fig. 1). Key features include:

- SEM Group : The (2-(trimethylsilyl)ethoxy)methyl moiety introduces steric hindrance and silicon-mediated electronic effects, stabilizing the imidazole nitrogen against undesired reactions.

- Ethyl Carboxylate : The ester group at C2 enhances solubility in polar solvents (e.g., methanol, dimethylformamide) and participates in hydrogen bonding.

- Imidazole Core : The aromatic heterocycle enables π-π stacking interactions and serves as a pharmacophore in bioactive molecules.

Table 1: Bond Lengths and Angles (Theoretical)

| Bond/Angle | Value (Å/°) |

|---|---|

| N1–C2 (imidazole) | 1.34 |

| C2–O (carbonyl) | 1.21 |

| Si–O (SEM group) | 1.64 |

| C–O–C (ethoxy) | 111.5 |

The SEM group’s ethoxy linker adopts a staggered conformation to minimize steric clashes with the trimethylsilyl group.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (101 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Properties

IUPAC Name |

ethyl 1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-13-6-7-14(11)10-16-8-9-18(2,3)4/h6-7H,5,8-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAGZXWGRSTRAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN1COCC[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-trimethylsilylethanol, which is then converted to 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.

Reaction Conditions: The imidate is synthesized from 2-trimethylsilylethanol in high yield.

Industrial Production: Industrial production methods may involve the use of carbodiimide-based reagents, Mukaiyama’s reagent, or Mitsunobu conditions to form the ester directly from a carboxylic acid.

Chemical Reactions Analysis

ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate serves as a versatile building block in organic chemistry. Its unique functional groups allow for various transformations, making it an essential intermediate in synthesizing more complex molecules. This compound can undergo oxidation, reduction, and substitution reactions to form diverse derivatives.

Medicinal Chemistry

The compound has garnered attention for its potential in drug development. Its structure suggests possible bioactivity, particularly in creating pharmaceuticals targeting various diseases. For instance, imidazole derivatives are known for their anticancer properties, with studies indicating that modifications to the imidazole ring can enhance biological activity against cancer cell lines .

Research has shown that imidazole derivatives exhibit significant biological activities, including antimicrobial and anticancer effects. This compound is hypothesized to share similar properties due to its structural characteristics. Studies have highlighted the importance of imidazole-containing compounds in inhibiting cancer cell proliferation and inducing apoptosis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various imidazole derivatives, including those structurally similar to this compound. The findings revealed that certain derivatives effectively inhibited cancer cell lines with IC50 values in the nanomolar range, suggesting strong potential for therapeutic applications .

Case Study 2: Synthesis of Bioactive Compounds

In another study focused on synthesizing bioactive compounds, researchers utilized this compound as a precursor to develop novel imidazo[2,1-b]thiazole derivatives. These derivatives exhibited promising antiviral and antimycobacterial activities, reinforcing the utility of this compound in drug discovery efforts .

Mechanism of Action

The mechanism of action of ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate involves the formation of a β-silyl carbocation intermediate. This intermediate is stabilized by the trimethylsilylethyl group, allowing for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate can be compared with other similar compounds, such as:

2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a reagent for the protection of functional groups and has similar applications.

Trimethylsilylethyl esters: These esters are used in organic synthesis and have similar chemical properties.

Trichloroacetimidates: These compounds are used in the formation of esters and have similar reaction mechanisms.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate, a derivative of imidazole, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a trimethylsilyl group that may enhance its biological properties. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂OSi

- Molecular Weight : 202.33 g/mol

- CAS Number : 101226-33-9

- Structure : The compound features an imidazole ring substituted with a carboxylate group and a trimethylsilyl ether.

Anticancer Properties

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines.

- Case Study : A study demonstrated that imidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, compounds with similar structural motifs displayed IC₅₀ values in the low micromolar range against breast and colon cancer cell lines .

Enzyme Inhibition

Imidazole derivatives are known to act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.

- Mechanism of Action : this compound may inhibit key enzymes involved in tumor progression, such as protein kinases. The presence of the imidazole ring is critical for binding to the active sites of these enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazole derivatives can exhibit activity against a range of bacterial and fungal pathogens.

- Research Findings : In vitro tests revealed that certain derivatives possess bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structure. The SAR studies highlight that modifications to the imidazole ring and substituents significantly influence its pharmacological profile.

| Substituent | Effect on Activity |

|---|---|

| Trimethylsilyl Group | Enhances solubility and bioavailability |

| Carboxylate Group | Critical for enzyme inhibition |

| Ethoxy Group | Increases lipophilicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves a two-step process:

Protection of the imidazole nitrogen : The SEM [(2-(trimethylsilyl)ethoxy)methyl] group is introduced via reaction with SEM-Cl (chloride) under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF or DMF. This step ensures regioselectivity at the N1 position .

Esterification : The carboxylate group at the C2 position is esterified using ethyl chloroformate in the presence of a base (e.g., triethylamine) at 0–25°C. Reaction time (4–12 hrs) and solvent polarity significantly affect yields, with DCM or THF preferred .

- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Purification by column chromatography (SiO₂, gradient elution) is critical to isolate the product from unreacted intermediates.

Q. How can the structure and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm the SEM group (δ ~0.0 ppm for Si(CH₃)₃) and ester carbonyl (δ ~165 ppm). Compare with literature data for analogous imidazole derivatives .

- X-ray Crystallography : Single-crystal analysis (e.g., using a Bruker D8 VENTURE diffractometer) provides unambiguous confirmation of regiochemistry. Metrics like R factor (<0.05) and data-to-parameter ratio (>20:1) ensure reliability .

- Elemental Analysis : ≤0.3% deviation between calculated and observed C/H/N content validates purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for SEM-protected imidazoles?

- Case Study : Literature discrepancies (e.g., 60–85% yields for SEM protection) often arise from:

- Moisture sensitivity : SEM-Cl degrades in humid conditions. Use rigorously dried solvents and inert atmosphere (N₂/Ar) to improve consistency .

- Steric effects : Bulky substituents at C4/C5 hinder SEM group installation. Pre-activate the imidazole with a transient protecting group (e.g., Boc) to mitigate steric hindrance .

- Resolution : Optimize via DoE (Design of Experiments) to identify critical factors (e.g., temperature, solvent, equivalents of SEM-Cl).

Q. How does the SEM group influence the compound’s stability under acidic/basic conditions?

- Stability Profiling :

- Acidic Conditions (pH <3) : The SEM group is cleaved via TFA (trifluoroacetic acid) in DCM, forming a secondary amine. Monitor by LC-MS to track degradation kinetics .

- Basic Conditions (pH >10) : The ester moiety undergoes hydrolysis to the carboxylic acid. Stabilize by storing at –20°C in anhydrous solvents .

Q. What are the computational and experimental approaches to predict/reactivity of this compound in cross-coupling reactions?

- In Silico Modeling :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electron density at C4/C5 positions. Higher electron density at C5 predicts preferential Suzuki-Miyaura coupling .

- Experimental Validation :

- Palladium Catalysis : Test Pd(PPh₃)₄ with aryl boronic acids (e.g., phenylboronic acid) in THF/H₂O (3:1) at 80°C. Isolate coupled products via flash chromatography and characterize via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.